molecular formula C12H13N3O3S B6386121 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% CAS No. 1261944-07-3

5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6386121
CAS RN: 1261944-07-3
M. Wt: 279.32 g/mol
InChI Key: DPLJXWKZHNOOLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% (5-DMSHP) is a synthetic compound that has been the subject of numerous scientific studies due to its wide range of applications. 5-DMSHP is a derivative of pyrimidine and is commonly used in laboratory experiments to study the mechanism of action and biochemical and physiological effects of a variety of compounds.

Scientific Research Applications

5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications, including the study of the structure and function of proteins, the study of the mechanism of action of various compounds, and the study of biochemical and physiological effects. It has also been used to study the pharmacokinetics and pharmacodynamics of drugs, as well as the effects of environmental contaminants on living organisms.

Mechanism of Action

The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% is not fully understood, but it is believed to interact with proteins in a number of ways. It is thought to bind to certain amino acids, such as histidine, cysteine, and tryptophan, and to affect the structure and function of proteins. It is also thought to interact with other molecules, such as DNA, and to affect their function.
Biochemical and Physiological Effects
5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, to inhibit the activity of certain enzymes, and to reduce oxidative stress. It has also been shown to affect the expression of certain genes, to reduce inflammation, and to modulate the immune response.

Advantages and Limitations for Lab Experiments

5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and stable under a variety of conditions. It is also non-toxic, which makes it safe for use in experiments involving living organisms. On the other hand, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% has some limitations. Its effects are not always consistent, and it can be difficult to accurately measure its concentration in a solution.

Future Directions

There are a number of potential future directions for the use of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% in scientific research. It could be used to study the effects of environmental contaminants on living organisms, to design new drugs, and to study the mechanism of action of other compounds. It could also be used to study the structure and function of proteins, to study the pharmacokinetics and pharmacodynamics of drugs, and to study the biochemical and physiological effects of various compounds. Additionally, it could be used to study the effects of oxidative stress and inflammation, and to modulate the immune response.

Synthesis Methods

5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine, 95% is synthesized by a condensation reaction between 3-N,N-dimethylsulfamoylphenylhydrazine and 2-hydroxypyrimidine. This reaction occurs in the presence of an acid catalyst, such as hydrochloric acid, and proceeds in two steps. In the first step, the hydrazine and pyrimidine react to form an intermediate compound, which is then hydrolyzed to form the final product. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C.

properties

IUPAC Name

N,N-dimethyl-3-(2-oxo-1H-pyrimidin-5-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-15(2)19(17,18)11-5-3-4-9(6-11)10-7-13-12(16)14-8-10/h3-8H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLJXWKZHNOOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyrimidine

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